molecular formula C9H8Cl2N2S B14178405 4-[Bis(chloromethyl)amino]phenyl thiocyanate CAS No. 922499-01-2

4-[Bis(chloromethyl)amino]phenyl thiocyanate

Katalognummer: B14178405
CAS-Nummer: 922499-01-2
Molekulargewicht: 247.14 g/mol
InChI-Schlüssel: VZPQVDPESYGPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(chloromethyl)amino]phenyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(chloromethyl)amino]phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[Bis(chloromethyl)amino]phenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

4-[Bis(chloromethyl)amino]phenyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[Bis(chloromethyl)amino]phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

    Phenyl thiocyanate: Similar in structure but lacks the bis(chloromethyl)amino group.

    4-Aminophenyl thiocyanate: Similar but without the chloromethyl groups.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Eigenschaften

CAS-Nummer

922499-01-2

Molekularformel

C9H8Cl2N2S

Molekulargewicht

247.14 g/mol

IUPAC-Name

[4-[bis(chloromethyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C9H8Cl2N2S/c10-5-13(6-11)8-1-3-9(4-2-8)14-7-12/h1-4H,5-6H2

InChI-Schlüssel

VZPQVDPESYGPDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(CCl)CCl)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.